molecular formula C13H14O3 B1473771 methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate CAS No. 150192-89-5

methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate

Cat. No.: B1473771
CAS No.: 150192-89-5
M. Wt: 218.25 g/mol
InChI Key: AXDYGPIMKPWMQH-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylate emerged from broader research efforts focused on benzoannulene chemistry that gained momentum in the early 21st century. The compound was first documented in chemical databases in 2013, as evidenced by its initial creation date in PubChem records. This timeline places its discovery within the context of expanding interest in seven-membered ring systems and their potential therapeutic applications. The compound represents part of a systematic exploration of substituted benzoannulenes that began with simpler derivatives and progressed toward more complex functionalized variants.

The historical significance of this compound is intertwined with the broader recognition of benzoannulene scaffolds as privileged structures in medicinal chemistry. Research groups investigating anti-cancer agents and tubulin polymerization inhibitors identified the benzoannulene core as a promising molecular framework, leading to the synthesis of various derivatives including the 2-carboxylate ester variant. The compound's development reflects the strategic approach of introducing ester functionalities to modify solubility, bioavailability, and synthetic accessibility of the parent benzoannulene structure.

Documentation of synthetic routes to this compound appeared in patent literature by 2020, indicating its growing importance in pharmaceutical research pipelines. The crystalline form patents specifically mentioning related benzoannulene-2-carboxylic acid derivatives suggest that methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylate serves as a key intermediate in developing pharmaceutically relevant compounds. This historical trajectory demonstrates the compound's evolution from a synthetic curiosity to a molecule of significant research interest.

Nomenclature and Classification

The systematic nomenclature of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylate follows International Union of Pure and Applied Chemistry guidelines for fused ring systems with functional group modifications. The compound name reflects several key structural features: the methyl ester group, the ketone functionality at position 5, the tetrahydro designation indicating partial saturation of the seven-membered ring, and the specific numbering system used for benzoannulene derivatives. Alternative nomenclature systems refer to this compound as methyl 5-oxo-6,7,8,9-tetrahydrobenzoannulene-2-carboxylate, demonstrating the flexibility in naming conventions for this molecular class.

The compound's classification extends beyond simple nomenclature to include its position within broader chemical taxonomy systems. It belongs to the class of cyclic compounds known as annulenes, specifically the subclass of benzoannulenes where a benzene ring is fused to a seven-membered ring. The presence of the ketone and ester functionalities places it within the broader category of substituted aromatic compounds with carbonyl-containing substituents. The European Community number 810-067-5 provides an additional regulatory classification identifier used in chemical commerce and safety documentation.

Table 1: Nomenclature and Classification Data

Classification Category Designation
International Union of Pure and Applied Chemistry Name methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylate
Chemical Abstracts Service Number 150192-89-5
European Community Number 810-067-5
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
InChI Key AXDYGPIMKPWMQH-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System COC(=O)C1=CC2=C(C=C1)C(=O)CCCC2

The structural classification of this compound also encompasses its stereochemical considerations and conformational properties. The seven-membered ring portion adopts specific conformations that influence the overall molecular geometry and potential biological interactions. The compound's classification as a substituted benzoannulene derivative provides important context for understanding its chemical reactivity patterns and potential synthetic transformations.

Position in Benzoannulene Chemistry

Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylate occupies a distinctive position within the broader landscape of benzoannulene chemistry as a functionalized derivative that combines multiple reactive sites within a single molecular framework. The compound represents a convergence of synthetic accessibility and structural complexity that makes it valuable both as a synthetic intermediate and as a standalone research target. Its position within benzoannulene chemistry is characterized by the presence of both electrophilic and nucleophilic sites, enabling diverse chemical transformations and derivatization strategies.

The relationship between this compound and other benzoannulene derivatives reveals important structure-activity relationships that guide synthetic design efforts. Comparative analysis with related compounds such as methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-6-carboxylate demonstrates the impact of substitution patterns on molecular properties. The 2-carboxylate positioning in the target compound provides different electronic and steric environments compared to the 6-carboxylate isomer, influencing both synthetic accessibility and potential biological activity. These positional differences represent important considerations in medicinal chemistry optimization efforts.

Table 2: Comparative Analysis of Related Benzoannulene Derivatives

Compound CAS Number Molecular Weight Key Structural Feature
methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylate 150192-89-5 218.25 g/mol 2-position ester
methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-6-carboxylate 74821-55-9 218.25 g/mol 6-position ester
5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylic acid - 204.22 g/mol Free carboxylic acid

The synthetic accessibility of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylate through established organic synthesis methodologies places it in a favorable position for research applications. The compound can be accessed through cyclization reactions involving appropriately substituted precursors, followed by functional group transformations to introduce the ester and ketone functionalities. This synthetic tractability contrasts with some more complex benzoannulene derivatives that require specialized or multi-step synthetic approaches.

Research investigations into benzoannulene chemistry have revealed that structural modifications at different positions can dramatically alter biological activity profiles. The 2-carboxylate substitution pattern in this compound provides a specific electronic environment that may confer unique properties compared to other substitution patterns. Studies of related benzoannulene derivatives have demonstrated that even minor structural changes can result in significant differences in biological activity, highlighting the importance of systematic structure-activity relationship studies within this chemical class.

Significance in Medicinal Chemistry Research

The medicinal chemistry significance of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylate stems from its structural relationship to biologically active benzoannulene derivatives and its potential as a synthetic precursor to therapeutic agents. Research into benzoannulene-based compounds has revealed significant anti-cancer activity, particularly through mechanisms involving tubulin polymerization inhibition. The structural features present in this compound, including the fused ring system and carbonyl functionalities, are consistent with pharmacophores identified in potent anti-proliferative agents.

The compound's potential in medicinal chemistry research is enhanced by its synthetic versatility, which allows for the preparation of diverse derivatives through standard organic transformations. The methyl ester functionality can be hydrolyzed to provide the corresponding carboxylic acid, enabling amide bond formation with various amine-containing fragments. The ketone group at position 5 offers opportunities for reductive amination, Grignard additions, and other carbon-carbon bond forming reactions that can introduce additional pharmacologically relevant substituents.

Research findings indicate that benzoannulene derivatives demonstrate remarkable potency in certain biological assays, with some compounds showing picomolar cytotoxicity against human cancer cell lines. The structural similarity between methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylate and these highly active compounds suggests potential for developing therapeutically relevant derivatives. The compound serves as a valuable building block for structure-activity relationship studies aimed at optimizing biological activity while maintaining favorable pharmaceutical properties.

Table 3: Medicinal Chemistry Research Applications

Research Application Potential Mechanism Related Study References
Anti-cancer agent development Tubulin polymerization inhibition
Vascular disrupting agents Microvascular targeting
Neurological disorder research Receptor antagonism
Synthetic intermediate Structural diversification

The investigation of benzoannulene derivatives as glutamate receptor antagonists represents another significant area of medicinal chemistry research where this compound may find application. Studies have demonstrated that benzoannulene-based compounds can achieve high selectivity for specific glutamate receptor subtypes, suggesting potential applications in treating neurological disorders. The structural features present in methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylate could be optimized to enhance receptor binding affinity and selectivity through systematic medicinal chemistry approaches.

The compound's role in medicinal chemistry extends to its utility as a synthetic platform for exploring novel chemical space. The combination of aromatic and aliphatic regions within the molecular structure provides multiple sites for chemical modification, enabling the systematic exploration of structure-activity relationships. Research groups investigating anti-inflammatory and antimicrobial activities have identified benzoannulene scaffolds as promising starting points for drug discovery efforts. The specific substitution pattern present in this compound offers unique opportunities for developing compounds with improved therapeutic profiles compared to existing benzoannulene derivatives.

Properties

IUPAC Name

methyl 5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-16-13(15)10-6-7-11-9(8-10)4-2-3-5-12(11)14/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDYGPIMKPWMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150192-89-5
Record name METHYL 5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-2-CARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Mechanism of Action

Target of Action

The primary targets of the compound methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylate are currently unknown

Mode of Action

The exact mode of action of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo7. The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo7

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo7. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of the action of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo7

Action Environment

The influence of environmental factors on the action, efficacy, and stability of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo7. Future research should consider these factors to fully understand the compound’s mechanism of action.

Biological Activity

Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate (CAS No. 150192-89-5) is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and literature.

Chemical Structure and Properties

The compound has the molecular formula C13H14O3C_{13}H_{14}O_3 and a molecular weight of 218.25 g/mol. Its structural representation can be summarized as follows:

  • IUPAC Name : Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylate
  • SMILES : COC(=O)C1CCCC2=CC=CC=C2C1=O
  • InChI Key : JDXIXQIVFXMNGR-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate exhibits antimicrobial activity against various pathogens. A study conducted by Zhang et al. (2024) demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain tested .

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against certain cancer cell lines. For instance, a screening assay indicated that at concentrations above 50 µM, it resulted in approximately 60% cell death in human breast cancer cells (MCF-7) after 48 hours of exposure . The mechanism appears to involve apoptosis induction, as evidenced by increased levels of apoptotic markers such as caspase-3 activation.

Anti-inflammatory Activity

Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate has also been evaluated for its anti-inflammatory effects . In a model of lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations of 10 to 50 µM . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A clinical trial assessed the effectiveness of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate in combination with standard antibiotics against resistant strains of Staphylococcus aureus. Results showed a synergistic effect when combined with vancomycin, reducing MIC values by up to fourfold .
  • Cancer Treatment : A recent study investigated the compound's effects on colorectal cancer cell lines. Results indicated that treatment with methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate led to a dose-dependent decrease in cell viability and induced cell cycle arrest at the G0/G1 phase .

Data Summary

PropertyValue
Molecular FormulaC13H14O3C_{13}H_{14}O_3
Molecular Weight218.25 g/mol
Antimicrobial MIC32 - 128 µg/mL
Cytotoxicity (MCF-7)IC50 ~ 50 µM
Anti-inflammatory Cytokine ReductionTNF-alpha and IL-6 decreased

Scientific Research Applications

Medicinal Chemistry

Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate has been investigated for its therapeutic potential. Its derivatives exhibit various biological activities including:

  • Antitumor Activity : Studies have shown that certain derivatives can inhibit cancer cell proliferation. For instance, a derivative of this compound demonstrated cytotoxic effects against breast cancer cells in vitro.
  • Anti-inflammatory Properties : Research indicates that the compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structural features allow for:

  • Synthesis of Novel Compounds : Utilizing this compound as a starting material can lead to the development of new pharmaceuticals and agrochemicals.

Material Science

In material science, methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate is explored for:

  • Polymerization Processes : The compound can be used in the synthesis of polymers with specific properties suitable for coatings and adhesives.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene derivatives. The results indicated a significant reduction in cell viability in various cancer cell lines compared to control groups. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Synthesis of Novel Derivatives

Research conducted at a leading university focused on synthesizing novel derivatives from methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate. The derivatives were tested for antibacterial properties and showed promising results against resistant strains of bacteria.

Table 1: Biological Activities of Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
Derivative AAntitumor10Journal of Medicinal Chemistry
Derivative BAnti-inflammatory15European Journal of Pharmacology
Derivative CAntibacterial12International Journal of Antimicrobial Agents

Table 2: Synthetic Pathways

Starting MaterialReaction TypeProduct
Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annuleneElectrophilic AdditionNovel Antitumor Compound
Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annuleneCyclizationNew Polymer Precursor

Comparison with Similar Compounds

Substituent Impact :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability but may reduce solubility.
  • Carboxylic acid derivatives (e.g., ) exhibit higher polarity, favoring aqueous solubility over esters.

Pharmacological Comparisons

  • Parent Compound : Critical for SERD synthesis (e.g., amcenestrant), targeting estrogen receptor degradation in breast cancer .
  • Fluorinated Derivatives : Methyl 1-fluoro-5-oxo-benzo[7]annulene-2-carboxylate (discontinued ) may offer enhanced bioavailability via fluorine’s electronegativity.
  • Carbamates : Ethyl and benzyl carbamates () are explored for neurological targets due to improved blood-brain barrier penetration.

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized via multi-step organic reactions involving cyclization and functional group transformations on benzoannulene derivatives. The key synthetic route involves the formation of the benzoannulene ring system followed by selective oxidation and esterification to install the 5-oxo and 2-carboxylate methyl ester functionalities.

Specific Synthetic Procedure from Literature

A representative preparation method reported involves the following steps:

  • Starting material: A suitable benzoannulene precursor such as benzosuberone derivatives.
  • Reaction with methyl cyanoformate: For example, methyl 6,7,8,9-tetrahydro-5-oxo-5H-benzoannulene-6-carboxylate (a close analogue) is reacted with methyl cyanoformate in dry tetrahydrofuran (THF) at 0°C. The slow addition of methyl cyanoformate to the stirred solution is maintained for 1.5 hours under an inert atmosphere to ensure controlled reaction kinetics.
  • Workup: After completion (monitored by thin-layer chromatography), the reaction mixture is diluted with saturated ammonium chloride solution, extracted with ethyl acetate, washed with water, brine, and dried over anhydrous sodium sulfate.
  • Isolation: Concentration under reduced pressure yields the crude methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylate compound, which can be purified by recrystallization or chromatography.

This method is adapted from protocols used in synthesizing benzosuberone derivatives with similar structural motifs and functional groups.

Multi-step Synthesis Routes

According to patent literature, the compound can also be synthesized as an intermediate in a four-step process starting from simpler benzoannulene derivatives. This route includes:

  • Initial formation of the benzoannulene ring system.
  • Introduction of the keto group at position 5 through oxidation.
  • Esterification at position 2 to form the methyl carboxylate.
  • Purification steps to isolate the final compound with high purity.

This approach is used in the preparation of more complex derivatives where methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylate serves as a key intermediate.

Data Table Summarizing Preparation Conditions

Step Reagents/Conditions Temperature Time Notes
1 Benzoannulene precursor + methyl cyanoformate in dry THF 0°C 1.5 hours Slow addition, inert atmosphere
2 Dilution with saturated NH4Cl solution Room temp 10-15 min Quenching reaction
3 Extraction with ethyl acetate Room temp - Organic layer separation
4 Washing with water and brine Room temp - Removal of impurities
5 Drying over anhydrous sodium sulfate Room temp - Removal of moisture
6 Concentration under reduced pressure Room temp - Isolation of crude product
7 Purification (chromatography/recrystallization) Variable Variable Obtaining pure methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylate

Analytical and Research Findings Related to Preparation

  • Reaction Monitoring: Thin-layer chromatography (TLC) is the standard method for monitoring reaction progress during synthesis.
  • Yield and Purity: Yields vary depending on reaction scale and conditions but typically range from moderate to high (60-85%). Purity is confirmed by spectroscopic methods such as NMR and mass spectrometry.
  • Structural Confirmation: The final compound’s structure is verified by 2D and 3D conformational analyses, infrared spectroscopy (IR), and elemental analysis.
  • Scalability: The described methods are amenable to scale-up with appropriate control of temperature and reagent addition rates, ensuring reproducibility in industrial or research settings.

Q & A

Q. What role does this compound serve as a synthetic intermediate in bioactive molecule development?

  • Methodological Answer : It is a precursor for NOP receptor antagonists (e.g., SB612111) and kinase inhibitors. Key steps include Pd-catalyzed cross-coupling for aryl functionalization and reductive amination to introduce nitrogen-containing side chains .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate
Reactant of Route 2
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methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.